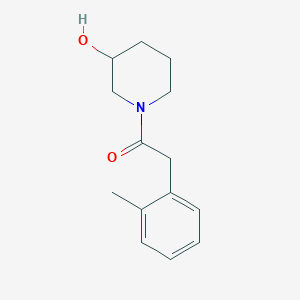
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. HPE belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry due to their diverse biological activities.
科学的研究の応用
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been found to interact with various proteins such as Bcl-2, caspase-3, and p53, which are involved in apoptosis.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and modulating immune responses. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
実験室実験の利点と制限
One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potential as a pharmaceutical agent for the treatment of various diseases. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of various diseases. Another direction is to explore its interactions with various proteins and signaling pathways to better understand its mechanism of action. Additionally, the development of analogs of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone with improved solubility and bioavailability may also be a future direction of research.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound with potential applications in the treatment of various diseases. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential as a pharmaceutical agent.
合成法
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxypiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone.
特性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-4-11(5-7-13)9-14(17)15-8-2-3-12(16)10-15/h4-7,12,16H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVCSSTAIIPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)

![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)




![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)